molecular formula C10H19ClN2O B1400234 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 1380300-34-4

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Cat. No. B1400234
M. Wt: 218.72 g/mol
InChI Key: RLLJBTQRDLAPEO-UHFFFAOYSA-N
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Description

“2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” is a chemical compound that has been studied for its potential therapeutic applications. It has been found to be a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a key role in necroptosis, a form of programmed cell death . Necroptosis is recognized as an important driver in various inflammatory diseases .


Synthesis Analysis

The synthesis of “2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” involves a virtual screening workflow that led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .


Molecular Structure Analysis

The molecular structure of “2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” is complex, with a spirocyclic scaffold that is key to its activity. The structure-activity relationship was explored through the introduction of these spirocyclic scaffolds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” are complex and involve multiple steps. The process begins with a virtual screening workflow, followed by structural optimization to identify potent RIPK1 inhibitors .

Scientific Research Applications

  • Antihypertensive Activity : A study synthesized and tested a series of 1-oxa-3,8-diazaspiro[4,5]decan-2-ones, including derivatives of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one, as potential antihypertensive agents. The research indicated that some compounds showed potential as alpha-adrenergic blockers, which could be useful in managing hypertension (Caroon et al., 1981).

  • Tachykinin NK2 Receptor Antagonists : Another research synthesized a series of spiropiperidines, including 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one derivatives, to investigate their affinity as non-peptide tachykinin NK2 receptor antagonists. These compounds demonstrated potential in treating bronchoconstriction (Smith et al., 1995).

  • CCR4 Antagonists : A study focused on synthesizing 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine CCR4 antagonists, which showed potential in binding to the extracellular allosteric site of the CCR4 receptor and inducing endocytosis of CCR4. This research highlights the importance of these compounds in immunology and potential therapeutic applications (Shukla et al., 2016).

  • Muscarinic Agonists : A research synthesized 8-substituted-2,8-diazaspiro[4.5]decan-3-ones, related to 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one, to evaluate their potential as cholinergic agents, particularly as muscarinic agonists. These compounds showed less activity compared to established muscarinic agents, indicating the need for further structural optimization (Cignarella et al., 1993).

  • Calcium Channel Antagonists : Another study investigated derivatives of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one as potential T-type calcium channel inhibitors. These compounds showed potency in inhibiting T-type calcium channels with modest selectivity over L-type channels, suggesting their utility in neurological disorders (Fritch & Krajewski, 2010).

Future Directions

The compound has shown therapeutic potential in many human diseases, suggesting that it could be employed as a lead compound of RIPK1 inhibitors for further structural optimization . It also shows promise as a selective dual TYK2/JAK inhibitor, deserving to be developed as a clinical candidate .

properties

IUPAC Name

2-ethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-2-12-8-10(7-9(12)13)3-5-11-6-4-10;/h11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLJBTQRDLAPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCNCC2)CC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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